An In-depth Technical Guide to 5-Boronopicolinic Acid: Core Properties and Applications
An In-depth Technical Guide to 5-Boronopicolinic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boronopicolinic acid, also known as 6-carboxypyridine-3-boronic acid, is a heterocyclic boronic acid derivative that has garnered significant interest in the fields of medicinal chemistry and chemical biology.[1][2] Its unique structure, combining a pyridine (B92270) ring, a carboxylic acid group, and a boronic acid moiety, imparts it with specific chemical properties that make it a valuable tool in biochemical research, particularly as a ligand for metal ions and for its ability to selectively bind to sialic acids.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of 5-boronopicolinic acid, including its physicochemical characteristics, synthesis, purification, and analytical methods, with a special focus on its interaction with sialic acid in the context of cancer research.
Core Properties of 5-Boronopicolinic Acid
The fundamental properties of 5-Boronopicolinic acid are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 913836-11-0 | [1][2][4][5] |
| Molecular Formula | C₆H₆BNO₄ | [2][4] |
| Molecular Weight | 166.93 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | Not explicitly available in searched documents. Picolinic acid has a melting point of 136-139°C.[6] | |
| Solubility | Soluble in water and polar organic solvents like DMSO.[7][8][9] | |
| pKa | Determined by ¹¹B NMR titration. The inflection point of the chemical shift titration curve corresponds to the pKa.[10] |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-(dihydroxyboryl)pyridine-2-carboxylic acid | |
| SMILES | B(O)(O)c1ccc(nc1)C(=O)O | |
| InChI | InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |
| ¹H NMR | Spectral data available in supplementary information of cited literature.[10] | |
| ¹³C NMR | Spectral data available in supplementary information of cited literature.[10] | |
| IR Spectroscopy | Characteristic peaks for O-H, C=O, C=N, and B-O bonds are expected. | |
| Mass Spectrometry | Can be analyzed by LC-MS/MS, typically in negative ion mode.[11] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of 5-boronopicolinic acid in research. The following sections outline key methodologies for its synthesis, purification, and analysis.
Synthesis: Suzuki-Miyaura Coupling
A common method for the synthesis of arylboronic acids like 5-boronopicolinic acid is the Suzuki-Miyaura cross-coupling reaction.[12] This involves the palladium-catalyzed reaction of a halo-substituted picolinic acid with a diboron (B99234) reagent.
Workflow for Suzuki-Miyaura Synthesis of 5-Boronopicolinic Acid
Detailed Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromopicolinic acid (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium acetate (B1210297) (KOAc) (3 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction: Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and acidify with a suitable acid (e.g., 1 M HCl) to hydrolyze the boronate ester. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified.
Purification: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like 5-boronopicolinic acid.[13][14][15][16]
Workflow for Recrystallization of 5-Boronopicolinic Acid
Detailed Protocol:
-
Dissolution: Dissolve the crude 5-boronopicolinic acid in a minimal amount of a suitable hot solvent, such as water or a mixture of ethanol and water.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 5-boronopicolinic acid.[10]
Sample Preparation for NMR:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
For quantitative measurements or pKa determination, a known concentration of an internal standard may be added.[17]
¹¹B NMR for pKa Determination:
The pKa of 5-boronopicolinic acid can be determined by ¹¹B NMR titration.[10] This involves recording the ¹¹B NMR spectrum at various pH values and plotting the chemical shift against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the boronic acid.[10]
FT-IR spectroscopy can be used to identify the functional groups present in 5-boronopicolinic acid. Attenuated Total Reflectance (ATR) is a convenient sampling technique.[18][19][20][21][22]
Sample Preparation for ATR-FTIR:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
LC-MS/MS is a powerful technique for the analysis and quantification of boronic acids.[11][23][24][25]
General LC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode for detection. Multiple reaction monitoring (MRM) can be used for sensitive quantification.
Biological Activity and Signaling Pathways
A key feature of 5-boronopicolinic acid is its ability to selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells.[3][26] This interaction is pH-dependent, with stronger binding occurring in the slightly acidic tumor microenvironment.[3] This property makes 5-boronopicolinic acid a promising candidate for targeted cancer therapies.
Interaction with Sialic Acid and Inhibition of Cancer Cell Signaling
Sialic acids are terminal monosaccharides on cell surface glycans that play crucial roles in cell-cell recognition, adhesion, and signaling.[27][28] In cancer, aberrant sialylation contributes to tumor progression, metastasis, and immune evasion.[27] 5-Boronopicolinic acid can act as a competitive inhibitor, blocking the interaction of sialic acids with their endogenous receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are involved in immune checkpoint pathways.[1][29]
Proposed Mechanism of Action:
By binding to sialic acids on cancer cells, 5-boronopicolinic acid can disrupt the signaling pathways that promote cancer cell survival, proliferation, and migration.[27][28] For example, it can interfere with signaling cascades mediated by receptor tyrosine kinases like EGFR and growth factor receptors such as TGF-β, which are often dysregulated in cancer.[27]
Conclusion
5-Boronopicolinic acid is a versatile molecule with significant potential in biomedical research, particularly in the development of targeted cancer therapies. Its unique ability to selectively bind to sialic acids in the acidic tumor microenvironment provides a powerful tool for researchers and drug developers. This guide has provided a comprehensive overview of its fundamental properties and key experimental protocols to facilitate its effective use in the laboratory. Further research into the specific signaling pathways modulated by 5-boronopicolinic acid will undoubtedly uncover new therapeutic opportunities.
References
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- 6. Picolinic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 27. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
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